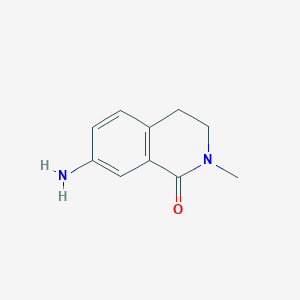
7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
描述
The compound 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The isoquinoline nucleus is found in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiallergic, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the Rh(III)-catalyzed cascade annulations provide a route to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . Another method involves the aminomethylation/hydrogenolysis approach, which is an alternative to direct methylation of metalated isoquinolines, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives indicates the versatility of methods available for modifying the isoquinoline core .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of an acidic hydrogen in the aminosulfonyl group, as seen in related compounds, is significant for the selectivity towards certain receptors, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor . The spatial position of substituents and the electron-withdrawing character of functional groups also play a role in the affinity and selectivity of these compounds towards their biological targets .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. For example, the cyclization reactions of bis(cyanophenyl)propionitriles lead to the synthesis of indeno[1,2-c]isoquinolin-11-ones, which are related to the compound of interest . The alkylation and acylation reactions of aminocarbostyrils, which are derivatives of 3-amino-4-hydroxyquinolin-2(1H)-one, demonstrate the chemical versatility of the isoquinoline nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino, hydroxy, and methoxy groups can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. These properties are essential for the compound's interaction with biological systems and its pharmacokinetic profile .
属性
IUPAC Name |
7-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIVVMZEHDTDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643087-30-3 | |
| Record name | 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



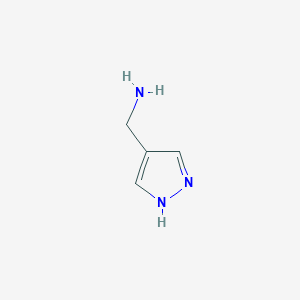

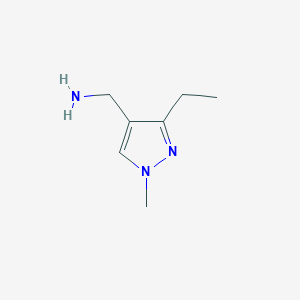

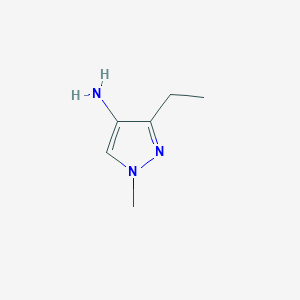

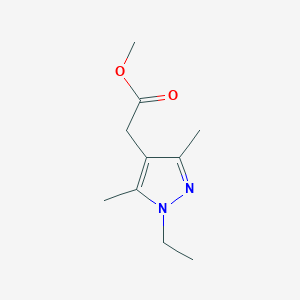

amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)